molecular formula C10H8BrNO2 B1339382 [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL CAS No. 36841-48-2

[2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL

Cat. No.: B1339382
CAS No.: 36841-48-2
M. Wt: 254.08 g/mol
InChI Key: RYNAHCKMFPVCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL is a chemical compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an oxazole ring, which is further connected to a methanol group. It is commonly used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

[2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

Oxazole derivatives, including “(2-(4-Bromophenyl)oxazol-4-yl)methanol”, have been gaining attention in recent years due to their increasing relevance in the field of medicinal chemistry . They are being investigated for the development of novel compounds that show favorable biological activities . The future research in this field is likely to focus on the rational design of more biologically active and less toxic derivatives of oxazoles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL typically involves a multi-step reaction starting from 4-bromobenzaldehyde . One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions and the use of industrial-grade reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL involves its interaction with specific molecular targets and pathways. The bromophenyl group and oxazole ring contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    (2-(2-Bromophenyl)oxazol-4-yl)methanol: Similar structure but with the bromine atom in a different position.

    (2-(4-Chlorophenyl)oxazol-4-yl)methanol: Similar structure with a chlorine atom instead of bromine.

    (2-(4-Methylphenyl)oxazol-4-yl)methanol: Similar structure with a methyl group instead of bromine.

Uniqueness

[2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL is unique due to the presence of the bromine atom in the para position of the phenyl ring, which influences its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[2-(4-bromophenyl)-1,3-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNAHCKMFPVCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801292759
Record name 2-(4-Bromophenyl)-4-oxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36841-48-2
Record name 2-(4-Bromophenyl)-4-oxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36841-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-4-oxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.